molecular formula C21H26N2O2 B6133871 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide

3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide

Cat. No. B6133871
M. Wt: 338.4 g/mol
InChI Key: RXNWUVZWNJGULK-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide, also known as EPEB, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. EPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and cognitive function.

Mechanism of Action

3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide is a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium and the activation of various signaling pathways, which play a crucial role in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, leading to an increase in synaptic plasticity and cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor. However, one limitation is that 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide may not be suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide. Another area of interest is the investigation of the potential use of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide in combination with other drugs for the treatment of neurological disorders. Finally, there is also potential for the development of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide-based imaging agents for the diagnosis and monitoring of neurological disorders.

Synthesis Methods

The synthesis of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with pyrrolidine to form 2-(1-pyrrolidinyl)ethylamine. This intermediate is then reacted with 2-bromoacetophenone to form 2-(1-pyrrolidinyl)-2-phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is then coupled with ethyl 4-aminobenzoate to form 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide.

Scientific Research Applications

3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have potential as a treatment for drug addiction and depression.

properties

IUPAC Name

3-ethoxy-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-19-12-8-11-18(15-19)21(24)22-16-20(23-13-6-7-14-23)17-9-4-3-5-10-17/h3-5,8-12,15,20H,2,6-7,13-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNWUVZWNJGULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzamide

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